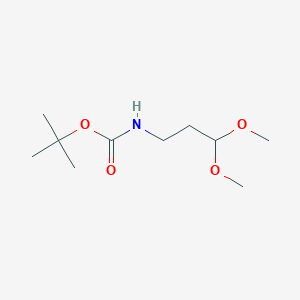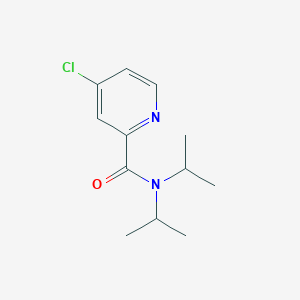
4-Chloro-N,N-diisopropylpicolinamide
Übersicht
Beschreibung
- "4-Chloro-N,N-diisopropylpicolinamide" is a chemical compound that has been studied for various applications due to its unique chemical structure and properties.
Synthesis Analysis
- The synthesis of derivatives of picolinamide, which includes "4-Chloro-N,N-diisopropylpicolinamide," involves various chemical reactions and processes. For instance, a study by Subalakshmi and Priya (2019) details the synthesis of N-Chloropicolinamide (NCP), a related compound, using trichloroisocyanuric acid (Subalakshmi & Priya, 2019).
Molecular Structure Analysis
- The molecular structure of chlorpropamide, a compound closely related to "4-Chloro-N,N-diisopropylpicolinamide," has been studied in depth. For example, Koo et al. (1980) investigated the crystal and molecular structure of chlorpropamide (Koo, Cho, & Yeon, 1980).
Chemical Reactions and Properties
- Studies on compounds like "4-Chloro-N,N-diisopropylpicolinamide" often focus on their reactions and properties. For instance, Jin et al. (2018) explored the use of Fe-N,N'-dipicolinamide complex in the degradation of 4-chlorophenol, showcasing the reactivity of similar compounds (Jin et al., 2018).
Physical Properties Analysis
- The physical properties of compounds similar to "4-Chloro-N,N-diisopropylpicolinamide" can be inferred from studies on related chemicals. For example, the physical properties of various polymorphs of chlorpropamide have been reported by Drebushchak, Chukanov, and Boldyreva (2008) (Drebushchak, Chukanov, & Boldyreva, 2008).
Chemical Properties Analysis
- The chemical properties of "4-Chloro-N,N-diisopropylpicolinamide" and related compounds are diverse. Research by Yu et al. (2018) on the use of N-chloroamides in Co(III)-catalyzed C-H activation provides insights into the chemical behavior of similar compounds (Yu et al., 2018).
Wissenschaftliche Forschungsanwendungen
Oxidative Removal of Pollutants
A novel catalyst system based on Fe-N, N'-dipicolinamide complex was investigated for the degradation of 4-chlorophenol (4-CP), a significant environmental pollutant, using hydrogen peroxide as an oxidant. This research highlights the potential of such complexes in environmental remediation, especially for the oxidative removal of pollutants under mild conditions. The study demonstrated that the synthesized catalysts could significantly affect the degradation rate of 4-CP, offering a method to expand the application of Fenton-like systems across a broader pH range (Q. Jin et al., 2018).
Advanced Oxidation Processes
In another study, various advanced oxidation processes (AOPs) were compared for their efficiency in degrading 4-chloro-2-nitrophenol (4C-2-NP), commonly found in pesticide and bulk drug wastes. The assessment included AOPs like UV, hydrogen peroxide, and Fenton reaction, highlighting the significance of selecting optimal AOPs for effective environmental decontamination. UV/Fenton emerged as the most effective method for the partial mineralization of 4C-2-NP, indicating the utility of such processes in reducing the environmental impact of hazardous chemicals (P. Saritha et al., 2007).
Synthesis and Microbiological Activity
Research into the synthesis of 4-chloropyridin-2-yl derivatives, starting from 4-chloropicolinamide, has been explored for their bacteriostatic and tuberculostatic activity. This indicates the potential of such compounds in pharmaceutical applications, especially in developing new antimicrobial agents. The study describes how various derivatives were formed and their subsequent screening for biological activity, showcasing the compound's versatility in drug development (A. Bogdanowicz et al., 2009).
Drug-Excipient Compatibility
A study on chlorpropamide, a sulfonylurea compound used as an oral antidiabetic agent, and its compatibility with various excipients using differential scanning calorimetry (DSC), underscores the importance of such research in formulating stable and effective pharmaceuticals. The analysis of chlorpropamide and binary mixtures with different excipients provided insights into the drug's stability and interaction, crucial for developing safe medication (F. D. Freire et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-N,N-di(propan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNWYVODDVOFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461655 | |
| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,N-diisopropylpicolinamide | |
CAS RN |
168428-76-0 | |
| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

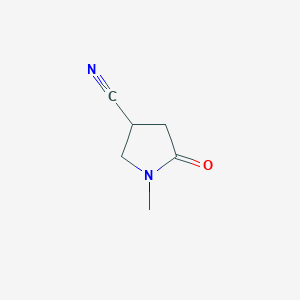
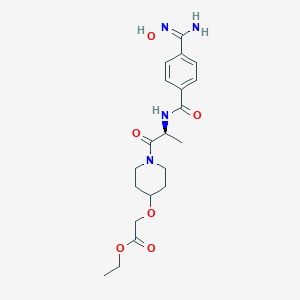
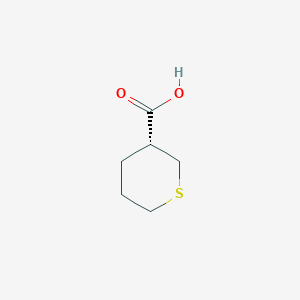
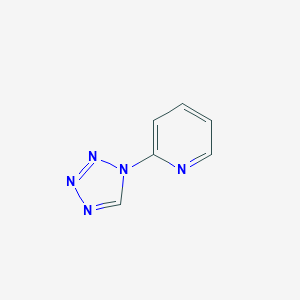
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
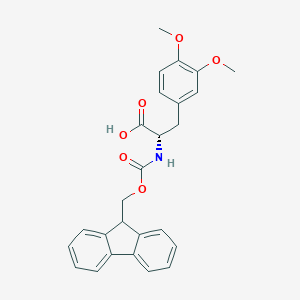

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
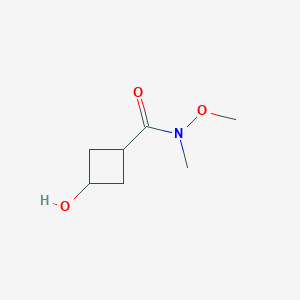

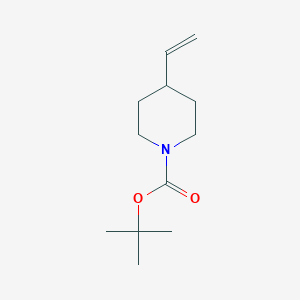
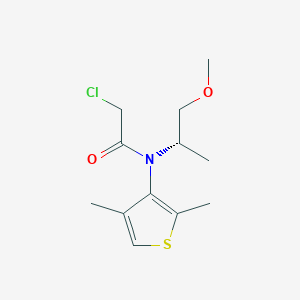
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
